

Comparative NMR Spectral Analysis: 3',4'-Difluoropropiophenone and its Precursors

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Compound of Interest

Compound Name: 3',4'-Difluoropropiophenone

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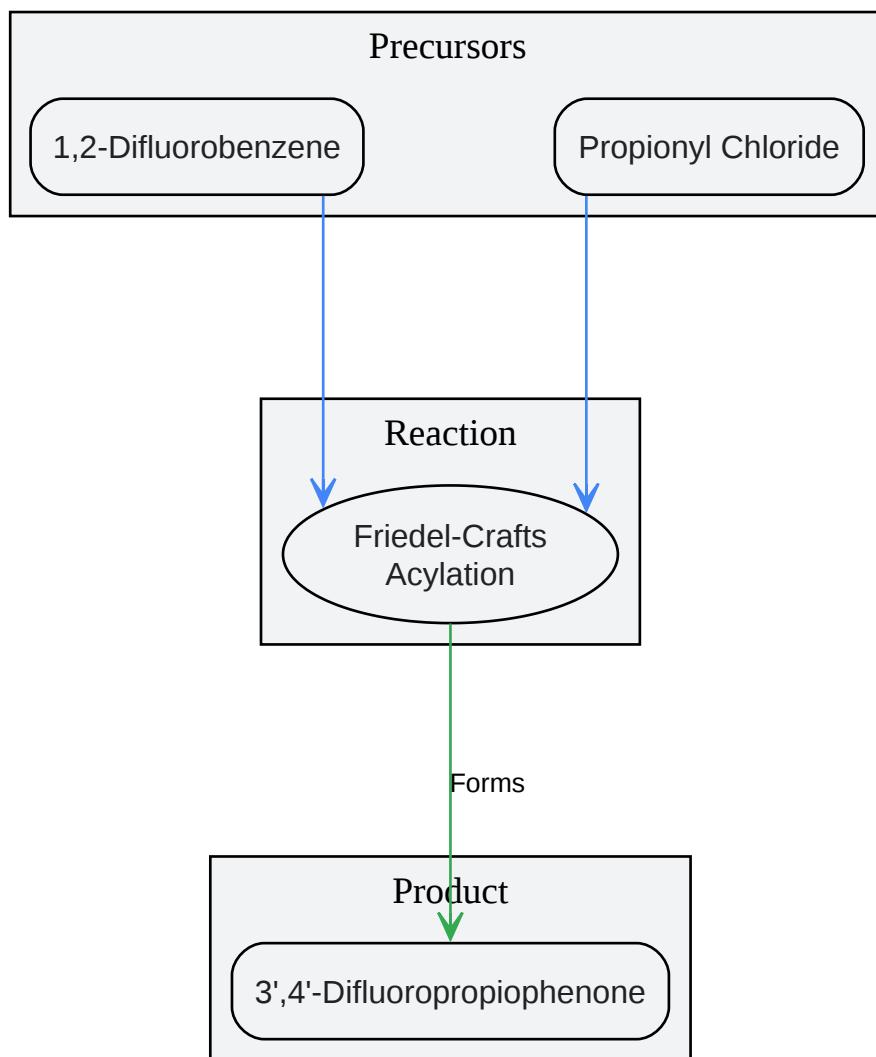
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative Nuclear Magnetic Resonance (NMR) spectral data of **3',4'-Difluoropropiophenone** and its synthetic precursors, 1,2-difluorobenzene and propionyl chloride. This guide provides objective experimental data to facilitate the identification and characterization of these compounds.

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a Friedel-Crafts acylation reaction. Understanding the NMR spectral characteristics of the final product in relation to its precursors is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectra of **3',4'-Difluoropropiophenone** and its precursors, 1,2-difluorobenzene and propionyl chloride.

Synthetic Pathway

The synthesis of **3',4'-Difluoropropiophenone** from its precursors is typically achieved via a Friedel-Crafts acylation reaction, as illustrated in the following diagram.



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Synthetic pathway for **3',4'-Difluoropropiophenone**.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3',4'-Difluoropropiophenone** and its precursors. The data is presented to highlight the key differences and similarities in their spectral features, aiding in the unambiguous identification of each compound.

^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3',4'-Difluoropropiophenone	7.85 - 7.75	m	1H	Ar-H
	7.70 - 7.60	m	1H	Ar-H
	7.35 - 7.25	m	1H	Ar-H
	3.05	q	2H	-CH ₂ -
	1.20	t	3H	-CH ₃
1,2-Difluorobenzene[1]	7.12	m	2H	Ar-H
	7.05	m	2H	Ar-H
Propionyl Chloride[2]	2.89	q	2H	-CH ₂ -
	1.25	t	3H	-CH ₃

¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)
3',4'-Difluoropropiophenone	198.5 (C=O), 155.0 (d, J=250 Hz, C-F), 152.0 (d, J=250 Hz, C-F), 133.0 (d), 125.0 (d), 118.0 (d), 117.5 (d), 31.0 (-CH ₂ -), 8.5 (-CH ₃)
1,2-Difluorobenzene[3]	151.0 (dd, J=247, 13 Hz), 125.0 (t, J=7 Hz), 117.0 (d, J=18 Hz)
Propionyl Chloride	173.0 (C=O), 43.0 (-CH ₂ -), 9.0 (-CH ₃)

Note: NMR data for **3',4'-Difluoropropiophenone** is predicted based on analogous structures and general principles of NMR spectroscopy as specific experimental data was not available in

the searched literature. 'd' denotes a doublet and 't' denotes a triplet. J values represent coupling constants in Hz.

Experimental Protocols

Synthesis of 3',4'-Difluoropropiophenone via Friedel-Crafts Acylation

Materials:

- 1,2-Difluorobenzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath

Procedure:

- To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add propionyl chloride dropwise via an addition funnel.

- After the addition is complete, add 1,2-difluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **3',4'-difluoropropiophenone**.

NMR Sample Preparation and Data Acquisition

Equipment:

- NMR spectrometer (e.g., 400 MHz or 500 MHz)
- NMR tubes
- Deuterated solvent (e.g., CDCl_3)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Dissolve approximately 5-10 mg of the analyte (precursor or product) in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of TMS as an internal standard (0 ppm).

- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm.

Conclusion

The provided NMR spectral data and experimental protocols offer a valuable resource for the synthesis and characterization of **3',4'-Difluoropropiophenone**. The distinct chemical shifts and coupling patterns observed in the ^1H and ^{13}C NMR spectra of the product and its precursors allow for their clear differentiation and confirm the success of the Friedel-Crafts acylation reaction. This guide serves as a practical tool for chemists involved in the synthesis and analysis of fluorinated pharmaceutical intermediates and other fine chemicals.

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